1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
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Description
The compound “1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone” is a chemical substance with the molecular formula C25H32N4O2 and a molecular weight of 420.5571. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related studies on the synthesis of similar compounds2. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific data such as X-ray crystallography or NMR spectroscopy results, which I currently do not have access to.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. However, related compounds have been evaluated for their anti-tubercular activity2.Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.5571. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Safety And Hazards
Future Directions
The future directions for this compound could involve further research into its potential applications, particularly in the field of medicine given the anti-tubercular activity of related compounds2. However, this would require extensive testing and validation.
Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
1-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-25(2,3)22-9-10-23(27-26-22)31-17-18-11-13-29(14-12-18)24(30)15-19-16-28(4)21-8-6-5-7-20(19)21/h5-10,16,18H,11-15,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGLLVMRGDWMME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
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